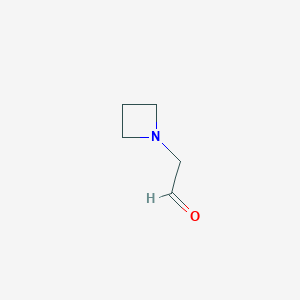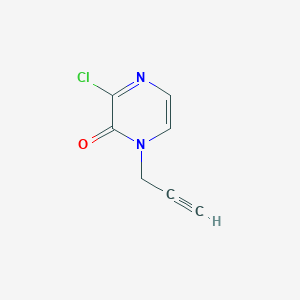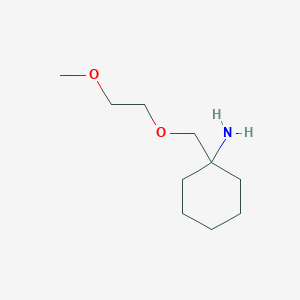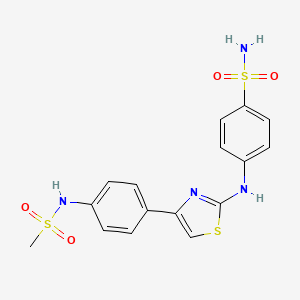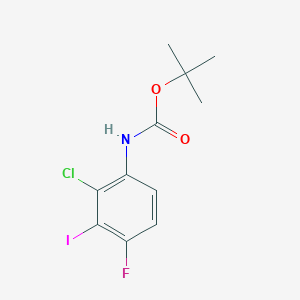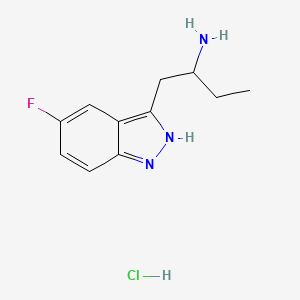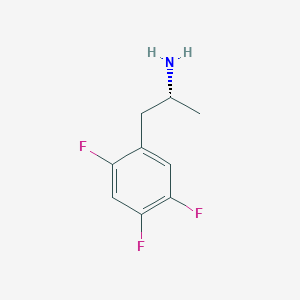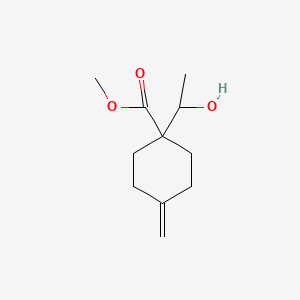
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxyethyl group, and a methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation and attachment of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: Various substituents can be introduced at different positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(1-hydroxyethyl)-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group.
Ethyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both the hydroxyethyl and methylidene groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8,9(2)12)10(13)14-3/h9,12H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
OFPIRAOFWTZELV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCC(=C)CC1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


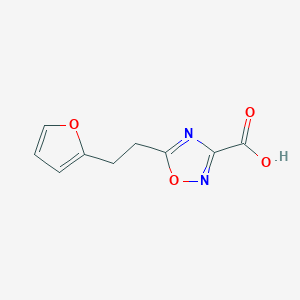
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
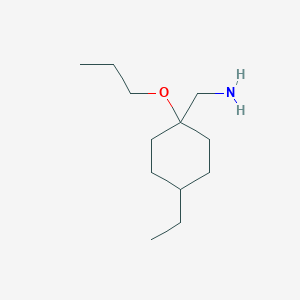
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
